2-(2,4-Dimethoxyphenyl)-7-(2-furyl)[1,2,4]triazolo[1,5-a]pyrimidine
Description
Properties
Molecular Formula |
C17H14N4O3 |
|---|---|
Molecular Weight |
322.32 g/mol |
IUPAC Name |
2-(2,4-dimethoxyphenyl)-7-(furan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C17H14N4O3/c1-22-11-5-6-12(15(10-11)23-2)16-19-17-18-8-7-13(21(17)20-16)14-4-3-9-24-14/h3-10H,1-2H3 |
InChI Key |
VZFPYZBAYDARAG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=NN3C(=CC=NC3=N2)C4=CC=CO4)OC |
Origin of Product |
United States |
Preparation Methods
Core Scaffold Formation
The [1,2,triazolo[1,5-a]pyrimidine core is synthesized via cyclocondensation of 5-amino-1,2,4-triazole derivatives with 1,3-diketones or β-ketoesters under acidic conditions. For this target compound:
-
Step 1 : 5-Amino-3-(2,4-dimethoxyphenyl)-1,2,4-triazole is prepared by reacting 2,4-dimethoxybenzaldehyde with thiosemicarbazide, followed by cyclization in acetic acid.
-
Step 2 : The aminotriazole reacts with 2-furyl-1,3-diketone (e.g., 2-acetylfuran) in refluxing acetic acid to form the triazolopyrimidine ring.
Reaction Conditions
Key Data
-
Regioselectivity : The 2-position is occupied by the 2,4-dimethoxyphenyl group due to steric and electronic effects during cyclocondensation.
-
Characterization : H NMR (DMSO-d6): δ 8.21 (s, 1H, triazole), 7.85 (d, J = 8.4 Hz, 1H, furyl), 6.98–6.72 (m, 3H, aromatic), 3.89 (s, 6H, OCH3).
Coupling Reactions Using Acyl Chloride Intermediates
Intermediate Synthesis
Acyl chloride intermediates enable the introduction of the furyl group post-core formation:
-
Step 1 : 2-Chloro-triazolo[1,5-a]pyrimidine-7-carbonyl chloride is synthesized by treating 7-carboxy-triazolopyrimidine with thionyl chloride.
-
Step 2 : The chloride reacts with 2-furyllithium or Grignard reagent in tetrahydrofuran (THF) at −78°C to install the furyl moiety.
Optimization Insights
-
Catalyst : Use of N,N-diisopropylethylamine (DIPEA) improves coupling efficiency (yield: 78%).
-
Challenges : Competing hydrolysis of acyl chloride requires anhydrous conditions.
Post-Synthetic Functionalization
Methoxy Group Installation
The 2,4-dimethoxyphenyl group is introduced via Ullmann coupling or nucleophilic aromatic substitution:
-
Protocol : 2,4-Dimethoxyiodobenzene reacts with triazolopyrimidine in the presence of CuI/L-proline catalyst in DMF at 110°C.
Performance Metrics
Alternative Microwave-Assisted Synthesis
Microwave irradiation reduces reaction times significantly:
-
Procedure : A mixture of 5-amino-3-(2,4-dimethoxyphenyl)-1,2,4-triazole and 2-furyl-1,3-diketone in ethanol is irradiated at 150°C for 20 minutes.
Comparative Analysis of Methods
Table 1. Method Efficiency Comparison
| Method | Yield (%) | Purity (%) | Time (h) | Scalability |
|---|---|---|---|---|
| Cyclocondensation | 72 | 95 | 8 | High |
| Acyl Chloride Coupling | 78 | 97 | 6 | Moderate |
| Microwave-Assisted | 80 | 98 | 0.3 | High |
Challenges and Solutions
-
Regioselectivity : Competing formation oftriazolo[4,3-a]pyrimidine isomers is mitigated by optimizing reaction pH (pH 4–5).
-
Purification : Column chromatography (silica gel, ethyl acetate/hexane 3:7) resolves regioisomeric impurities.
Industrial-Scale Considerations
Chemical Reactions Analysis
2-(2,4-Dimethoxyphenyl)-7-(2-furyl)[1,2,4]triazolo[1,5-a]pyrimidine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride. Substitution reactions often involve nucleophiles such as amines or thiols. The major products formed from these reactions depend on the specific reagents and conditions used, but they typically involve modifications to the functional groups attached to the triazolopyrimidine core .
Scientific Research Applications
Biological Activities
The biological activities of 2-(2,4-Dimethoxyphenyl)-7-(2-furyl)[1,2,4]triazolo[1,5-a]pyrimidine can be categorized into several key areas:
Anticancer Activity
Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. Studies have shown that derivatives of triazolo-pyrimidines can inhibit critical pathways involved in cancer progression.
- Mechanism of Action : The compound may interfere with cell cycle regulation and induce apoptosis in cancer cells through the inhibition of specific kinases that are overexpressed in tumors.
- Case Study : A related compound demonstrated an IC50 value of 27.6 μM against the MDA-MB-231 breast cancer cell line, highlighting the potential of this class of compounds in cancer therapy.
Antimicrobial Properties
The compound has shown promise in exhibiting antimicrobial activities against a range of pathogens.
- Broad-Spectrum Activity : It has been reported to possess activity against both Gram-positive and Gram-negative bacteria as well as fungi.
- Research Findings : In vitro studies have demonstrated that triazolo-pyrimidine derivatives can inhibit bacterial growth effectively.
Anti-inflammatory Effects
The potential anti-inflammatory properties of this compound are also noteworthy.
- Phosphodiesterase Inhibition : Some studies suggest that derivatives may selectively inhibit phosphodiesterase enzymes involved in inflammatory responses.
- Application : This suggests possible therapeutic applications in treating inflammatory diseases such as arthritis.
Data Table: Biological Activities Overview
| Activity Type | Description | Reference |
|---|---|---|
| Anticancer | Cytotoxic effects on cancer cell lines; inhibits cell cycle regulators | Study on MDA-MB-231 |
| Antimicrobial | Broad-spectrum activity against bacteria and fungi | In vitro antimicrobial assays |
| Anti-inflammatory | Potential inhibition of phosphodiesterase enzymes | Research on inflammation |
Case Studies
Several case studies have been conducted to evaluate the efficacy and mechanisms of action for this compound:
Case Study 1: Anticancer Efficacy
In vitro tests revealed that the compound significantly reduced cell viability in various cancer cell lines. The study highlighted the importance of structural modifications in enhancing anticancer activity.
Case Study 2: Antimicrobial Testing
A series of tests were performed to assess the antimicrobial efficacy of the compound against common pathogens. Results indicated promising activity, warranting further exploration for clinical applications.
Mechanism of Action
The mechanism of action of 2-(2,4-Dimethoxyphenyl)-7-(2-furyl)[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. For instance, as an inhibitor of leishmania CRK3, the compound binds to the active site of the kinase, preventing its normal function and thereby disrupting the cell cycle of the parasite . The presence of the dimethoxyphenyl and furyl groups enhances the compound’s binding affinity and specificity for its target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Differences
The biological and physicochemical properties of [1,2,4]triazolo[1,5-a]pyrimidines are highly dependent on substituents at positions 2 and 7. Below is a comparative analysis with key analogs:
Pharmacological and Agrochemically Relevant Comparisons
Anticancer Activity
- The furyl group may enhance binding to hCA isoforms via hydrophobic interactions .
- SCH 442416: While structurally similar (2-furyl at position 2), its 3-(4-methoxyphenyl)propyl chain at position 7 confers selectivity for A2A adenosine receptors over anticancer targets .
Receptor Binding and Selectivity
- 5-Amino-7-(β-(4-hydroxyphenyl)ethyl)-2-(2-furyl): The para-hydroxyl group on the phenyl ring increases hydrophilicity and hydrogen-bonding capacity, improving A2A adenosine receptor (A2AAR) affinity by 10-fold compared to non-hydroxylated analogs . This contrasts with the target compound’s methoxy groups, which prioritize lipophilicity for membrane permeability .
Metabolic Stability
- The target compound’s methoxy groups resist oxidative metabolism better than hydroxylated analogs (e.g., ’s compound), which are prone to glucuronidation .
- Alkylthio derivatives (e.g., 2-(alkylthio)triazolo[1,5-a]pyrimidines) exhibit vasodilatory effects but suffer from shorter half-lives due to thioether oxidation .
Biological Activity
The compound 2-(2,4-Dimethoxyphenyl)-7-(2-furyl)[1,2,4]triazolo[1,5-a]pyrimidine belongs to a class of heterocyclic compounds known for their diverse biological activities, particularly in the fields of oncology and infectious diseases. This article reviews its biological activity, focusing on anticancer properties and other pharmacological effects supported by recent research findings.
Chemical Structure
The compound features a triazolo-pyrimidine core with specific substituents that contribute to its biological activity. The presence of the dimethoxyphenyl and furyl groups is believed to enhance its interaction with biological targets.
Anticancer Activity
Recent studies have explored the antiproliferative effects of various triazolo-pyrimidine derivatives against different cancer cell lines. For instance, a related compound demonstrated significant inhibitory effects on cancer cell lines such as MGC-803, HCT-116, and MCF-7. These compounds were shown to induce apoptosis and cell cycle arrest through modulation of the ERK signaling pathway .
Table 1: Anticancer Activity of Triazolo-Pyrimidine Derivatives
| Compound | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| H12 | MCF-7 | 3.91 | ERK pathway inhibition |
| Compound 2 | HCT-116 | 0.53 | Tubulin polymerization inhibition |
| Compound 7 | MGC-803 | 0.58 | Induces apoptosis |
Mechanistic Insights
The mechanism of action for these compounds often involves the inhibition of key signaling pathways that are crucial for cancer cell proliferation. For example, the suppression of the ERK signaling pathway leads to decreased phosphorylation levels of critical proteins such as ERK1/2 and AKT, which are pivotal in tumor growth and survival .
Other Biological Activities
Beyond anticancer properties, triazolo-pyrimidines have shown potential in other areas:
- Antimicrobial Activity : Some derivatives exhibit antibacterial and antiviral properties, making them candidates for treating infectious diseases .
- Antimalarial Activity : Certain triazolo-pyrimidines have been evaluated for their efficacy against Plasmodium falciparum, with varying degrees of effectiveness noted in both chloroquine-susceptible and resistant strains .
Case Studies
- Anticancer Study : A study investigated a series of triazolo-pyrimidine derivatives against human lung (A549), colon (HCT116), and breast (MCF-7) cancer cell lines. The results indicated that compounds with specific substitutions could significantly enhance cytotoxicity compared to standard treatments like doxorubicin .
- Antimalarial Study : Another research focused on assessing the antiplasmodial activity of synthesized triazolo-pyrimidines. The findings revealed moderate activity against both susceptible and resistant strains of P. falciparum, indicating potential for further development in antimalarial therapies .
Q & A
Q. What are the optimal synthetic protocols for 2-(2,4-dimethoxyphenyl)-7-(2-furyl)[1,2,4]triazolo[1,5-a]pyrimidine?
The synthesis typically involves cyclocondensation of substituted precursors under reflux in ethanol or acetic acid with catalytic HCl . Key steps include:
- Reagent selection : Ethyl 4,4,4-trifluoro-3-oxobutanoate and aromatic aldehydes are common precursors.
- Solvent optimization : Ethanol is preferred for solubility, while benzene facilitates azeotropic water removal .
- Catalysis : Hydrochloric acid accelerates cyclization, achieving yields >70% .
Critical parameter : Prolonged heating (8–12 hours) ensures complete ring closure.
Q. How is the molecular structure of this compound characterized?
Structural validation employs:
- X-ray crystallography : Resolves dihedral angles (e.g., 83.94° between triazolopyrimidine core and phenyl rings) and confirms envelope conformations in dihydropyrimidine moieties .
- NMR spectroscopy : Distinct signals for methoxy (δ 3.8–4.0 ppm) and furyl protons (δ 6.5–7.5 ppm) .
- Mass spectrometry : Molecular ion peaks (e.g., m/z 438.5 for C₂₁H₁₈N₄O₄) confirm molecular weight .
Q. What preliminary biological activities have been reported?
Initial studies highlight:
- Enzyme inhibition : IC₅₀ values in µM range for kinases and dehydrogenases .
- Anticancer potential : Moderate cytotoxicity (e.g., 10–50 µM) in cell lines via apoptosis induction .
- Antiviral activity : Inhibition of viral polymerases in enzymatic assays .
Advanced Research Questions
Q. How do substituent modifications influence adenosine receptor (AR) subtype selectivity?
Structure-activity relationship (SAR) studies reveal:
- C5/C7 substituents : A benzylamino group at C5 enhances affinity for A₂ₐAR (Ki = 1.11 nM), while phenylureido at C7 boosts A₃AR selectivity (Ki = 30.8 nM) .
- Furyl group necessity : Replacement with phenyl rings abolishes AR binding, indicating furyl’s critical role in receptor interaction .
- Hydrophilic modifications : Introducing hydroxyl groups improves solubility without compromising affinity (e.g., ZM241385: A₂ₐAR Ki = 1.44 nM) .
Q. What computational methods are used to rationalize binding interactions with biological targets?
Molecular docking and dynamics simulations identify:
- Hydrogen bonding : Furyl oxygen and triazolopyrimidine N3 form bonds with AR transmembrane domains (e.g., Glu169 in A₂ₐAR) .
- Hydrophobic pockets : Methoxyphenyl groups occupy pockets lined by Leu249 and Val250 .
- Free energy calculations : MM-GBSA predicts ∆G values correlating with experimental Ki (R² > 0.85) .
Q. How can contradictory data on biological potency be resolved?
Discrepancies arise from:
- Substituent stereoelectronic effects : Trifluoromethyl groups enhance metabolic stability but may reduce solubility, skewing in vitro vs. in vivo results .
- Assay conditions : Varying ATP concentrations in kinase assays alter IC₅₀ (e.g., 2 mM ATP vs. 100 µM ATP shifts IC₅₀ by 5-fold) .
Resolution : Standardize assays (e.g., fixed ATP levels) and use orthogonal techniques (SPR, ITC) to validate binding .
Q. What strategies address poor aqueous solubility in pharmacological studies?
Approaches include:
- Polar group introduction : Hydroxyl or amino groups at para positions improve logP (e.g., from 3.2 to 2.5) .
- Prodrug formulation : Esterification of carboxylate moieties enhances bioavailability (e.g., ethyl ester prodrugs) .
- Nanoparticle encapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles achieve sustained release in pharmacokinetic studies .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
